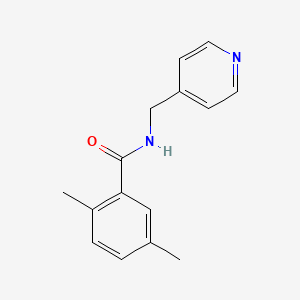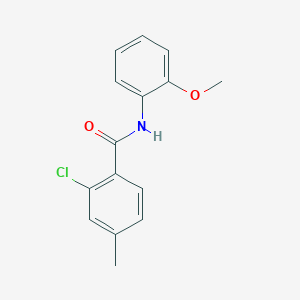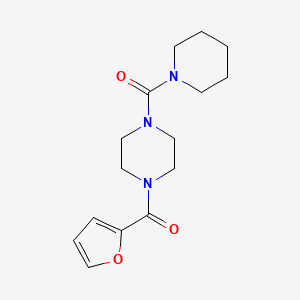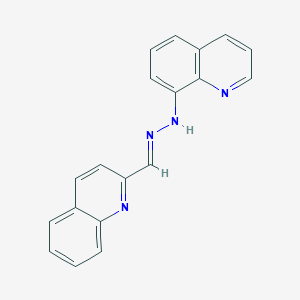
2,5-dimethyl-N-(4-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-N-(4-pyridinylmethyl)benzamide, also known as DPMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. DPMBA belongs to the class of benzamide derivatives and has a molecular formula of C16H17N3O.
作用機序
The mechanism of action of 2,5-dimethyl-N-(4-pyridinylmethyl)benzamide is not fully understood. However, it has been suggested that 2,5-dimethyl-N-(4-pyridinylmethyl)benzamide acts by inhibiting the production of prostaglandins, which are known to cause inflammation and pain. 2,5-dimethyl-N-(4-pyridinylmethyl)benzamide has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and physiological effects:
2,5-dimethyl-N-(4-pyridinylmethyl)benzamide has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. 2,5-dimethyl-N-(4-pyridinylmethyl)benzamide has also been shown to have a neuroprotective effect, which may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
2,5-dimethyl-N-(4-pyridinylmethyl)benzamide has several advantages for lab experiments. It is readily available and easy to synthesize. It also has a high purity and stability. However, one limitation of 2,5-dimethyl-N-(4-pyridinylmethyl)benzamide is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for 2,5-dimethyl-N-(4-pyridinylmethyl)benzamide research. One potential area of research is the development of 2,5-dimethyl-N-(4-pyridinylmethyl)benzamide derivatives with improved solubility and bioavailability. Another area of research is the study of 2,5-dimethyl-N-(4-pyridinylmethyl)benzamide's potential use in treating other diseases such as diabetes and cardiovascular diseases. Additionally, the mechanism of action of 2,5-dimethyl-N-(4-pyridinylmethyl)benzamide needs to be further elucidated to fully understand its potential applications in medicine.
Conclusion:
In conclusion, 2,5-dimethyl-N-(4-pyridinylmethyl)benzamide is a promising chemical compound with potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its anti-inflammatory, analgesic, and neuroprotective properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to develop 2,5-dimethyl-N-(4-pyridinylmethyl)benzamide derivatives with improved solubility and bioavailability.
合成法
The synthesis of 2,5-dimethyl-N-(4-pyridinylmethyl)benzamide involves the reaction of 2,5-dimethylbenzoyl chloride with 4-pyridinemethanol in the presence of a base such as triethylamine. The reaction occurs at room temperature and the product is obtained in high yield after purification.
科学的研究の応用
2,5-dimethyl-N-(4-pyridinylmethyl)benzamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 2,5-dimethyl-N-(4-pyridinylmethyl)benzamide has also been studied for its potential use in treating various diseases such as cancer, Alzheimer's, and Parkinson's.
特性
IUPAC Name |
2,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-3-4-12(2)14(9-11)15(18)17-10-13-5-7-16-8-6-13/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEWGUNUGBAWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(4-pyridinylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(dimethylamino)phenyl]-4-(2-furyl)-6H-1,3-oxazin-6-one](/img/structure/B5731298.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5731309.png)

![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5731315.png)


![4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5731327.png)
![1-(4-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5731337.png)


![N-[4-(aminosulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5731350.png)

![N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5731362.png)